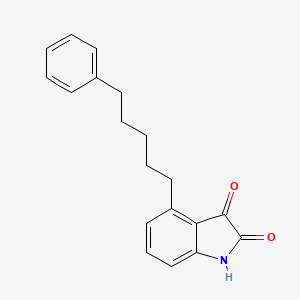

![molecular formula C13H11NO B1216244 10,11-二氢二苯并[b,f][1,4]噁唑啉 CAS No. 2244-60-2](/img/structure/B1216244.png)

10,11-二氢二苯并[b,f][1,4]噁唑啉

概述

描述

Synthesis Analysis

The synthesis of 10,11-Dihydrodibenzo[b,f][1,4]oxazepine derivatives has been achieved through asymmetric alkynylation, combining chiral phosphoric acids and Ag(I) catalysts. This method facilitates the synthesis of optically active derivatives containing a carbon-carbon triple bond with high enantiomeric excesses, showing the versatility and efficiency of this approach (Ren, Wang, & Liu, 2014).

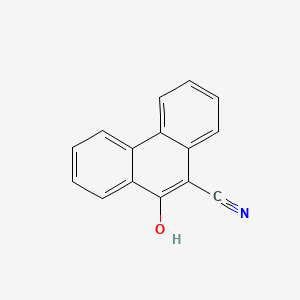

Molecular Structure Analysis

Research into the molecular structure of 10,11-Dihydrodibenzo[b,f][1,4]oxazepine and its derivatives has shown conformational preferences that are crucial for their reactivity and potential biological activity. For instance, solid-state conformational studies have revealed that these compounds can exhibit a "boat" conformation, which might influence their interaction with biological targets (Bandoli & Nicolini, 1982).

Chemical Reactions and Properties

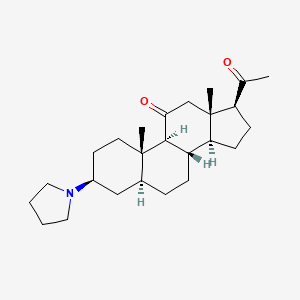

10,11-Dihydrodibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, highlighting its reactivity and potential for chemical modifications. The asymmetric transfer hydrogenation of these compounds has been performed with high conversion rates and enantioselectivity, demonstrating their chemical versatility and applicability in producing biologically active derivatives (More & Bhanage, 2017).

科学研究应用

合成和催化应用

不对称炔基化:使用手性磷酸和Ag(I)催化剂实现了七元环亚胺二苯并[b,f][1,4]噁唑啉的不对称炔基化。该方法合成了光学活性的11-取代衍生物,对杂环产物转化很重要 (Ren, Wang, & Liu, 2014)。

不对称转移氢化:在水中使用(R,R)-Ru-Ts-DPEN复合物对二苯并[b,f][1,4]噁唑啉化合物进行不对称转移氢化(ATH),提供了具有高对映选择性和优异转化率的生物活性衍生物,展示了其环境友好性 (More & Bhanage, 2017)。

对映选择性加成:在二苯并[b,f][1,4]噁唑啉上,使用(R)-VAPOL-Zn(II)复合物催化的Et2Zn对映选择性烷基化,得到手性的11-乙基衍生物,标志着这种反应在环状醛胺上的首次实例 (Munck, Sukowski, Vila, & Pedro, 2017)。

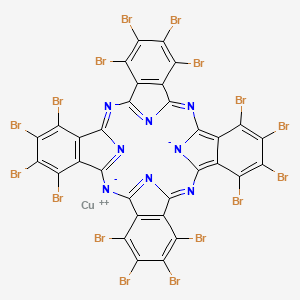

多氟衍生物合成:合成了二苯并[b,f][1,4]噁唑啉的多氟衍生物类似物,这些类似物在中枢神经系统上表现出各种生物活性,特别是作为合成类精神药物如Sintamil和loxapine的中间体。这些衍生物在合成化学中起着重要作用 (Gerasimova, Konstantinova, & Petrenko, 1989)。

化学转化和反应

催化的对映选择性反应:在药物化学中具有重要意义的二苯并[b,f][1,4]噁唑啉结构被用于各种对映选择性反应。这些反应产生具有广泛生物和药理活性的手性衍生物 (Munck, Vila, & Pedro, 2018)。

微生物转化:真菌对8-氯-10,11-二氢二苯并[b,f][1,4]噁唑啉的微生物转化导致新的衍生物产生,突显了生物技术应用的潜力 (Jiu, Mizuba, & Hribar, 1977)。

合成和结构研究

通过环化获得苯并-δ-磷内酰胺:使用二芳基(芳基)膦和环状亚胺二苯并[b,f][1,4]噁唑啉的微波辅助环化导致五环苯并-δ-磷内酰胺的形成,表明了一条新颖的合成途径 (Luo & Xu, 2020)。

代谢研究:对10,11-二氢二苯并[b,f][1,4]噁唑啉-11-(1OH)-酮的体内代谢进行了研究,显示了一个羟基化过程和NIH转移,表明了其药代动力学特性 (Harrison, Clarke, Inch, & Upshall, 1978)。

固相合成:通过SNAr方法合成2-取代二苯[b,f]噁唑啉-11(10H)-酮的固相合成展示了这些化合物的高效组装,突显了它们在化学库中的潜力 (Ouyang, Tamayo, & Kiselyov, 1999)。

安全和危害

属性

IUPAC Name |

5,6-dihydrobenzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFONPPSLOZSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC3=CC=CC=C3N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10,11-Dihydrodibenzo[b,f][1,4]oxazepine | |

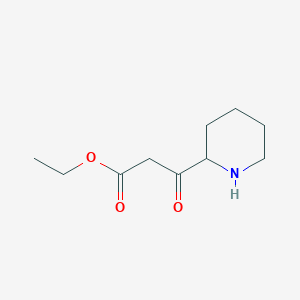

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1216180.png)